molecular formula C8H10ClF2N B1592244 (R)-1-(2,4-Difluorophenyl)ethanamine CAS No. 791098-84-5

(R)-1-(2,4-Difluorophenyl)ethanamine

Cat. No.: B1592244
CAS No.: 791098-84-5
M. Wt: 193.62 g/mol
InChI Key: BWIGKZOWBCNPTI-UHFFFAOYSA-N
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Description

®-1-(2,4-Difluorophenyl)ethanamine is an organic compound characterized by the presence of a difluorophenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of difluoromethylation reactions, which are crucial for functionalizing fluorine-containing heterocycles . The reaction conditions often involve radical processes, where difluoromethyl radicals are generated and subsequently react with the ethanamine precursor.

Industrial Production Methods

Industrial production of ®-1-(2,4-Difluorophenyl)ethanamine may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions and catalysts used can vary, but the goal is to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Difluorophenyl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols. Substitution reactions can result in a variety of substituted ethanamine derivatives.

Scientific Research Applications

®-1-(2,4-Difluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism by which ®-1-(2,4-Difluorophenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2,4-Difluorophenyl)ethanamine is unique due to its specific ethanamine backbone combined with the difluorophenyl group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPKWFKAYDHOQW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791098-84-5
Record name (1R)-1-(2,4-difluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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